molecular formula C13H17ClOS2 B14509411 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 62716-31-8

1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene

Cat. No.: B14509411
CAS No.: 62716-31-8
M. Wt: 288.9 g/mol
InChI Key: BBVIQYVXRMIIQZ-UHFFFAOYSA-N
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Description

1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group, a chloro group, and two ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the electrophilic aromatic substitution of a methoxybenzene derivative with a chloroethylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a strong acid catalyst and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-4-methoxybenzene
  • 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-ethoxybenzene

Uniqueness

1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethylsulfanyl and methoxy groups on the benzene ring differentiates it from similar compounds and may result in unique biological or chemical activities.

Properties

CAS No.

62716-31-8

Molecular Formula

C13H17ClOS2

Molecular Weight

288.9 g/mol

IUPAC Name

1-[1-chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene

InChI

InChI=1S/C13H17ClOS2/c1-4-16-13(17-5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

BBVIQYVXRMIIQZ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C1=CC=C(C=C1)OC)Cl)SCC

Origin of Product

United States

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